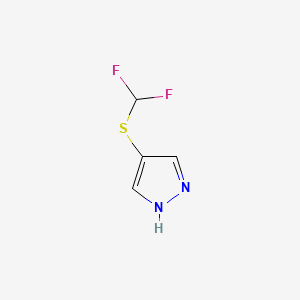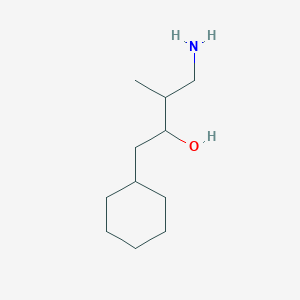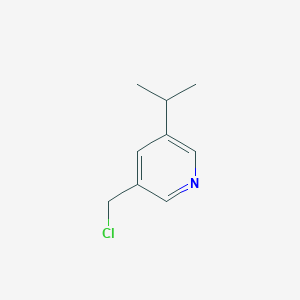
3-(Chloromethyl)-5-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-isopropylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound features a chloromethyl group at the third position and an isopropyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-isopropylpyridine typically involves the chloromethylation of 5-isopropylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-5-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include 3-(Azidomethyl)-5-isopropylpyridine, 3-(Thiocyanoethyl)-5-isopropylpyridine.
Oxidation: this compound N-oxide.
Reduction: 3-(Methyl)-5-isopropylpyridine.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-isopropylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparación Con Compuestos Similares
3-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less lipophilic.
5-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
3-(Bromomethyl)-5-isopropylpyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 3-(Chloromethyl)-5-isopropylpyridine is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity .
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3 |
Clave InChI |
PBDQODFDMBNBPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


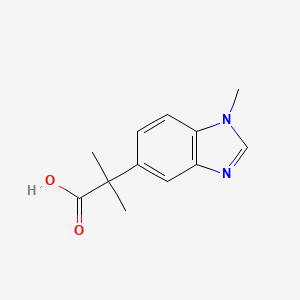
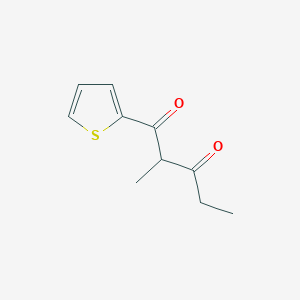
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
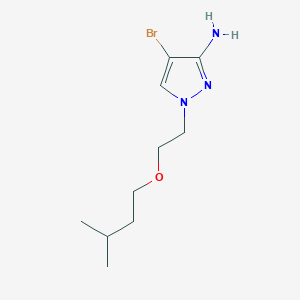

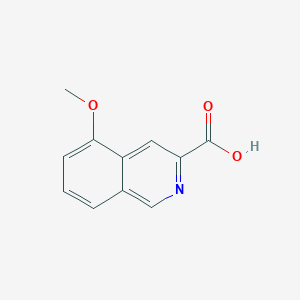

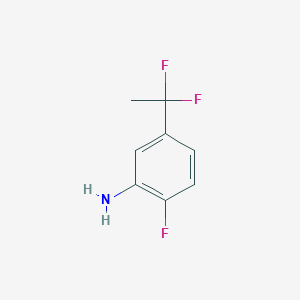

![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
